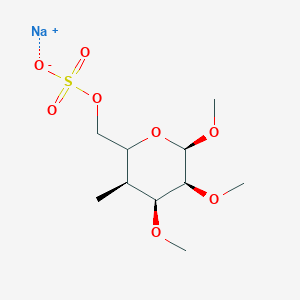

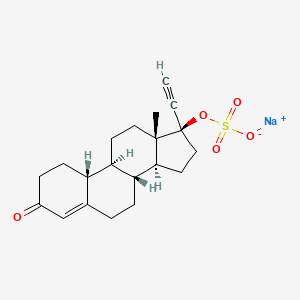

![molecular formula C₃₈H₅₂O₂₅ B1140937 beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI) CAS No. 230953-17-0](/img/structure/B1140937.png)

beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)

Description

Synthesis Analysis

The synthesis of related beta-D-mannopyranosides involves stereocontrolled processes that achieve high yield and stereoselectivity. An approach described by Crich and Yao (2004) involves the use of 2,3-O-benzyl or related 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]-mannosyl thioglycosides for the introduction of the beta-D-mannopyranoside linkage, followed by reductive radical fragmentation to produce the desired 6-deoxy sugar in high yield (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of beta-D-Mannopyranose derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Manna, Mcanalley, and Ammon (1993) confirmed the structure of 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose, an artifact produced during carbohydrate analysis, by X-ray analysis (Manna, Mcanalley, & Ammon, 1993).

Chemical Reactions and Properties

Kaur and Hindsgaul (1991) described the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, highlighting key features like the formation of the beta-mannosidic linkage through 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide (Kaur & Hindsgaul, 1991).

Physical Properties Analysis

The physical properties of beta-D-Mannopyranose derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and analysis. The study by Hu et al. (2010) on methyl beta-D-galactopyranosyl-(1-->4)-alpha-D-mannopyranoside methanol solvate provides insight into the crystalline structure and intermolecular hydrogen bonding, which are essential aspects of the physical properties of these carbohydrates (Hu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and functional group transformations, are integral to understanding and utilizing beta-D-Mannopyranose derivatives. Toyokuni et al. (2004) developed a synthesis for a precursor of 2-deoxy-2-[18F]fluoro-D-glucose, starting from D-mannose, which demonstrates the chemical versatility and potential applications of these compounds (Toyokuni et al., 2004).

Scientific Research Applications

1. Structural Diversity through C-mannosylation

C-mannosylation is a rare form of glycosylation involving beta-D-mannopyranose. It enhances the structural and functional diversity of proteins, though it's not fully understood. The analysis of C-mannosylated protein structures reveals the consensus motif WXXW/WXXWXXW and a conserved PXP sequence near the C-mannosylation site. These structural details are crucial for protein stability, secretion, and function. The comprehensive review of C-mannosylated proteins provides insights into novel pathways and implications for biotechnology and health (Crine & Acharya, 2021).

2. Mannosidases in Microbial Enzymes

Mannosidases are significant for hydrolyzing mannan, a component of hemicelluloses in softwoods, yielding mannose. These enzymes, mainly produced by bacteria and fungi, have applications in bioethanol production, alkyl glycosides synthesis, and as pharmaceutical agents. This review provides a comprehensive understanding of microbial mannosidases, their sources, production conditions, and potential biotechnological applications (Chauhan & Gupta, 2017).

3. Polymorphic Control in d-Mannitol Crystals

d-Mannitol, a sugar alcohol, exhibits polymorphism with unique physicochemical properties affecting its industrial applications. This review presents the characteristics of different d-mannitol polymorphs, strategies for their preparation, and the application of mannitol polymorphism in industries. The insights into polymorphic transformation of d-mannitol may influence the crystal design study of other polycrystalline materials, especially in the pharmaceutical industry (Yang et al., 2022).

properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-[[(3aS,5R,6R,7S,7aS)-6-acetyloxy-2-methyl-7-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52O25/c1-14(39)48-11-24-27(51-16(3)41)30(54-19(6)44)33(56-21(8)46)36(60-24)50-13-26-29(53-18(5)43)32(35-37(61-26)59-23(10)58-35)63-38-34(57-22(9)47)31(55-20(7)45)28(52-17(4)42)25(62-38)12-49-15(2)40/h23-38H,11-13H2,1-10H3/t23?,24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTLKYGRDHOVGY-TXSWQAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401100491 | |

| Record name | β-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→3)-O-[2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→6)]-1,2-O-ethylidene-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10920075 | |

CAS RN |

230953-17-0 | |

| Record name | β-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→3)-O-[2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→6)]-1,2-O-ethylidene-, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230953-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→3)-O-[2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→6)]-1,2-O-ethylidene-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

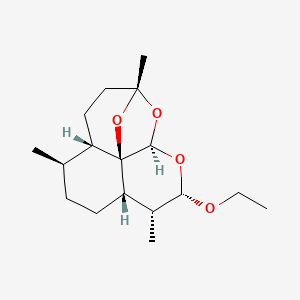

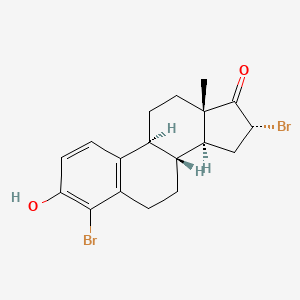

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)